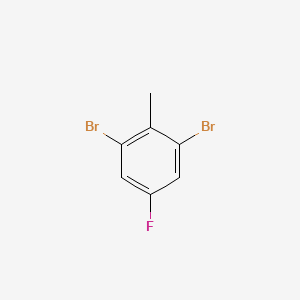
2,6-Dibromo-4-fluorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-fluorotoluene is an aromatic compound with the molecular formula C7H5Br2F It is a derivative of toluene, where two bromine atoms are substituted at the 2 and 6 positions, and a fluorine atom is substituted at the 4 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dibromo-4-fluorotoluene can be synthesized through several methods. One common approach involves the bromination of 4-fluorotoluene. The reaction is typically carried out in the presence of a brominating agent such as bromine (Br2) in a solvent like glacial acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-fluorotoluene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring makes it susceptible to NAS reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the halogen atoms.
Oxidation and Reduction: The methyl group on the toluene moiety can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Bromination: Bromine (Br2) in glacial acetic acid.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing the methyl group.
Major Products
Nitration: 2,6-Dibromo-4-fluoronitrotoluene.
Oxidation: 2,6-Dibromo-4-fluorobenzoic acid.
Applications De Recherche Scientifique
2,6-Dibromo-4-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,6-dibromo-4-fluorotoluene in chemical reactions involves the interaction of its electron-rich aromatic ring with electrophiles or nucleophiles. The presence of bromine and fluorine atoms influences the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-fluoroaniline: Similar structure but with an amino group instead of a methyl group.
2,6-Dibromo-4-fluorophenol: Similar structure but with a hydroxyl group instead of a methyl group.
2,6-Dibromo-4-fluorobenzoic acid: Similar structure but with a carboxyl group instead of a methyl group.
Uniqueness
2,6-Dibromo-4-fluorotoluene is unique due to the combination of bromine and fluorine substituents on the aromatic ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
1,3-dibromo-5-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMPJTQRCBFUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














